3-(4-Nitrophenyl)Piperidine Hydrochloride
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Overview
Description
3-(4-Nitrophenyl)Piperidine Hydrochloride is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and the addition of a nitrophenyl group at the third position enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including medicinal chemistry, due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Piperidine is a common structural motif in many pharmaceuticals and natural products . The specific targets of “3-(4-Nitrophenyl)Piperidine Hydrochloride” would depend on its specific structure and functional groups.
Mode of Action
The mode of action would depend on the specific biological targets of “this compound”. Piperidine derivatives have been found to interact with a variety of targets, including receptors and enzymes .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of “this compound”. Piperidine and nitrophenyl compounds can be involved in a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its specific chemical structure. Piperidine derivatives are generally well-absorbed and can be metabolized through various pathways .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Piperidine derivatives can have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Some piperidine derivatives have been found to exhibit cytotoxic activity against various cell lines
Molecular Mechanism
Piperidine derivatives have been found to bind with high affinity to multiple receptors , which could potentially influence their effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)Piperidine Hydrochloride typically involves the nitration of piperidine derivatives. One common method includes the reaction of 4-nitrobenzaldehyde with piperidine under acidic conditions to form the corresponding Schiff base, which is then reduced to yield 3-(4-Nitrophenyl)Piperidine. The hydrochloride salt is formed by treating the free base with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and nitration processes. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation step, while nitration is achieved using nitric acid and sulfuric acid mixtures under controlled temperatures .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Nitrophenyl)Piperidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, such as 3-(4-Aminophenyl)Piperidine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
3-(4-Aminophenyl)Piperidine: Formed by the reduction of the nitro group.
Various substituted piperidines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-(4-Nitrophenyl)Piperidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of piperidine-based therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the nitrophenyl group.
3-(4-Aminophenyl)Piperidine: A reduced form of 3-(4-Nitrophenyl)Piperidine Hydrochloride.
4-Nitropiperidine: A similar compound with the nitro group directly attached to the piperidine ring.
Uniqueness: this compound is unique due to the presence of both the piperidine ring and the nitrophenyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(4-nitrophenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-13(15)11-5-3-9(4-6-11)10-2-1-7-12-8-10;/h3-6,10,12H,1-2,7-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCGZQXKZXYDFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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